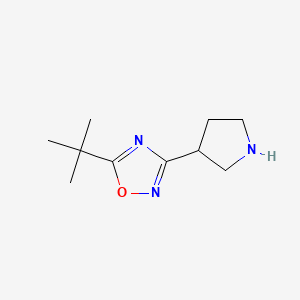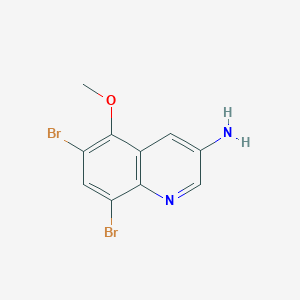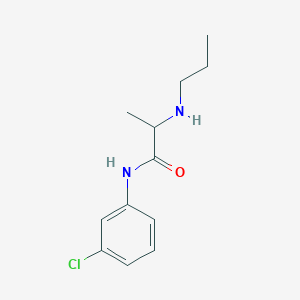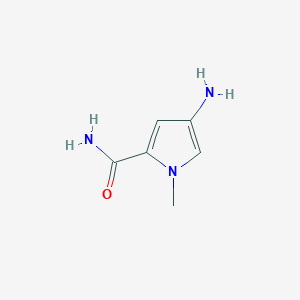
4-amino-1-methyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1-methyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group at the 4-position, a methyl group at the 1-position, and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-1H-pyrrole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the condensation reaction between glucosamine hydrochloride and sodium pyruvate in the presence of sodium carbonate, yielding pyrrole-2-carboxylic acid, which can then be further modified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-methyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
4-amino-1-methyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the synthesis of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-1H-pyrrole-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The carboxamide group can form hydrogen bonds with various biological targets, influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with an ester group instead of a carboxamide.
4-amino-1-methyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride: Similar structure but in the form of a hydrochloride salt.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a carboxamide group allows for diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
4-amino-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-9-3-4(7)2-5(9)6(8)10/h2-3H,7H2,1H3,(H2,8,10) |
InChI Key |
VFWAWGNLESCBDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


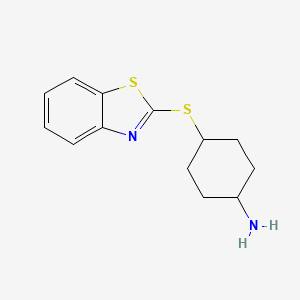

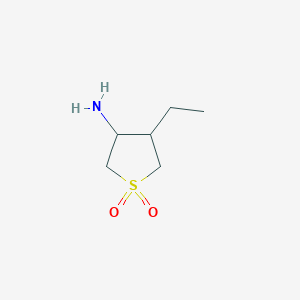
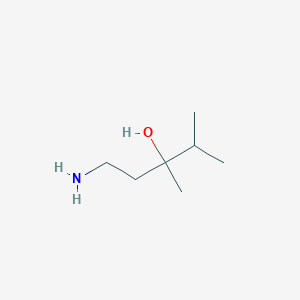
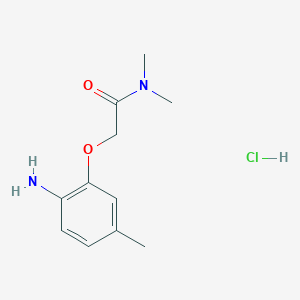
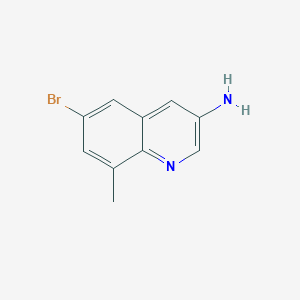
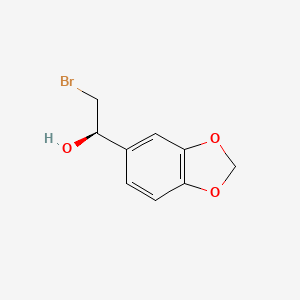
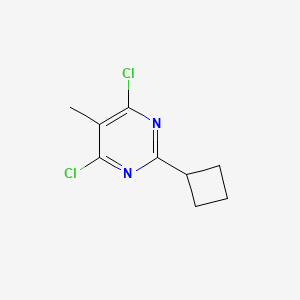
![5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid](/img/structure/B13210963.png)
![[(2,2-Dimethylcyclopropyl)methyl]hydrazine](/img/structure/B13210965.png)

